REACTION_CXSMILES
|
[C:1]1([CH2:7][C:8](=[O:12])[C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:13]Br>C(O)(=O)C>[Br:13][CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8](=[O:12])[C:9]([OH:11])=[O:10]
|
Name
|
|
Quantity
|
12.31 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(C(=O)O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
12.34 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration to dryness under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure, 30 ml of dichloroethane
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
crystallization
|
Type
|
WAIT
|
Details
|
was allowed for 2 hours at 20° C.
|
Duration
|
2 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(C(=O)O)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |